molecular formula C12H12FNO2 B8448463 2-(4-Fluoro-1H-indol-1-yl)-2-methylpropanoic acid

2-(4-Fluoro-1H-indol-1-yl)-2-methylpropanoic acid

Cat. No.: B8448463
M. Wt: 221.23 g/mol
InChI Key: WYTHIDSUTQJQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-1H-indol-1-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

2-(4-fluoroindol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C12H12FNO2/c1-12(2,11(15)16)14-7-6-8-9(13)4-3-5-10(8)14/h3-7H,1-2H3,(H,15,16)

InChI Key

WYTHIDSUTQJQSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N1C=CC2=C1C=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-Methyl 2-(4-fluoro-1H-indol-1-yl)propanoate (21.3 g, 91 mmol), 1 N aq. NaOH (150 mL), and methanol (150 mL) was heated to 75° C. overnight. The volatiles were removed by evaporation under reduced pressure at 50° C. and ethyl acetate (250 mL) and water (200 mL) were added to the residue. The layers were separated and the aqueous layer was acidified with concentrated HCl to pH<1. The acidified layer was extracted with ethyl acetate (1×200 mL, 1×50 mL) and the combined extracts were washed with brine (100 mL), dried over sodium sulfate, filtered, and evaporated to dryness under reduced pressure at 50° C. to obtain the desired acid as a yellow oil (16.8 g, 76 mmol, 84% yield). 1H-NMR (300 MHz, CDCl3): δ 7.12-6.99 (m, 2H), 6.83-6.77 (m, 2H), 6.63-6.62 (m 1H), 1.92 (s, 6H).
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
84%

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